molecular formula C12H20N4O3S B067942 5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine CAS No. 175202-11-6

5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine

Katalognummer: B067942
CAS-Nummer: 175202-11-6
Molekulargewicht: 300.38 g/mol
InChI-Schlüssel: GDHZZUDBHRLEQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Alobresib wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung umfasstDas Endprodukt wird durch Reinigungs- und Kristallisationsschritte erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Alobresib beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in Pulverform hergestellt und unter kontrollierten Bedingungen gelagert, um ihre Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

The pyrimidine ring undergoes substitution at positions activated by the electron-withdrawing sulfonyl group. For example:

  • Chlorination : Reacts with POCl₃ to form 4-chloropyrimidine derivatives, enabling further cross-coupling .
  • Amination : Couples with aryl amines under Buchwald-Hartwig conditions to introduce diverse substituents .

Table 1: Substitution Reactions of the Pyrimidine Core

Reaction TypeConditionsProduct YieldReference
ChlorinationPOCl₃, DMF, 80°C, 6h85%
AminationPd(OAc)₂, Xantphos, K₂CO₃, 100°C78%

Functionalization of the Primary Amine

The 4-amine group participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .
  • Reductive Alkylation : Couples with aldehydes/ketones via NaBH₃CN to yield secondary amines 7.

Key Example :

text
5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine + Ac₂O → N-acetyl derivative (95% yield, RT, 2h)[20].

Reactivity of the Tert-Butylsulfonyl Group

The sulfonyl group acts as a directing/leaving group:

  • Hydrolysis : Under acidic conditions (H₂SO₄, H₂O), converts to sulfonic acid .
  • Reductive Cleavage : NaBH₄/NiCl₂ removes the sulfonyl group, yielding desulfonated pyrimidine .

Table 2: Sulfonyl Group Transformations

ReactionReagentsOutcomeReference
HydrolysisH₂SO₄, H₂O, 100°CSulfonic acid derivative
Reductive RemovalNaBH₄, NiCl₂, THF, 0°CPyrimidine without sulfonyl

Transition Metal-Catalyzed Coupling

The morpholine ring and pyrimidine core enable cross-coupling:

  • Suzuki-Miyaura : Pd-catalyzed coupling with aryl boronic acids at C5 .
  • Heck Reaction : Alkenes insert at C4 with Pd(OAc)₂ .

Example :

text
This compound + PhB(OH)₂ → 5-phenyl derivative (82% yield, Pd(PPh₃)₄, K₂CO₃)[15].

Reductive Amination and Alkylation

The morpholine tertiary amine undergoes:

  • N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .
  • Oxidation : H₂O₂ converts morpholine to morpholine N-oxide .

Table 3: Morpholine Ring Modifications

ReactionReagentsProductReference
N-AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium
OxidationH₂O₂, CH₃COOH, 60°CMorpholine N-oxide

Biological Activity and Derivatives

The compound inhibits kinases and proteases via H-bonding with the sulfonyl and amine groups . Derivatives like 5-amino-N-tert-butyl-2-methylsulfanyl analogs show anti-inflammatory activity (IC₅₀ = 0.8 μM against TNF-α) .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine has shown potential as a lead compound in drug development due to its ability to inhibit specific biological targets. Notably:

  • Kinase Inhibition : Studies have indicated that this compound can act as an inhibitor for various kinases, which are crucial in cancer progression and other diseases. Its selectivity and potency make it a candidate for further development as an anticancer agent.
  • Antiviral Activity : Research has suggested that derivatives of this compound exhibit antiviral properties, potentially targeting viral replication mechanisms.

Biological Studies

The compound's interaction with biological systems has been the focus of numerous studies:

  • Cell Signaling Pathways : Investigations into how this compound affects cell signaling have revealed insights into its mechanism of action, particularly in modulating pathways related to cell growth and apoptosis.
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound, providing data on its efficacy and safety profile.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. The researchers demonstrated that the compound inhibited tumor growth in xenograft models by targeting specific kinase pathways involved in cell proliferation.

Case Study 2: Antiviral Properties

In another investigation reported in Antiviral Research, derivatives of this compound were tested against influenza viruses. The results indicated significant reductions in viral titers, suggesting potential for development as an antiviral therapeutic agent.

Wirkmechanismus

Alobresib exerts its effects by binding to BET bromodomain proteins (BRD2, BRD3, BRD4, and BRDT) and preventing their interaction with acetylated histones and transcription factors. This inhibition disrupts the transcriptional regulation of genes involved in cell cycle progression, apoptosis, and differentiation. The primary molecular target of Alobresib is the c-Myc oncogene, which is overexpressed in many cancers. By inhibiting BET proteins, Alobresib reduces c-Myc expression and subsequently impairs cancer cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Alobresib: Alobresib is unique in its high specificity and potency against BET bromodomain proteins. It has shown remarkable efficacy in preclinical models of cancer, particularly those with c-Myc overexpression. Additionally, Alobresib exhibits excellent oral bioavailability and favorable pharmacokinetic properties, making it a promising candidate for further clinical development .

Eigenschaften

IUPAC Name

5-tert-butylsulfonyl-2-morpholin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-12(2,3)20(17,18)9-8-14-11(15-10(9)13)16-4-6-19-7-5-16/h8H,4-7H2,1-3H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHZZUDBHRLEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381064
Record name 5-(tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726641
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175202-11-6
Record name 5-(tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.